molecular formula C11H12BrNO3S3 B2691118 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE CAS No. 1421441-96-4

5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B2691118
CAS No.: 1421441-96-4
M. Wt: 382.31
InChI Key: MZHNZBNWHHHHMN-UHFFFAOYSA-N
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Description

5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, including the formation of the thiophene ring, bromination, and sulfonamide formation. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the sulfonamide group is particularly significant, as sulfonamides are known for their antibacterial and anti-inflammatory properties. Research is ongoing to explore its efficacy in various therapeutic areas .

Industry

In the industrial sector, thiophene derivatives, including this compound, are used in the production of organic semiconductors, corrosion inhibitors, and dyes. Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways .

Properties

IUPAC Name

5-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S3/c12-10-3-4-11(18-10)19(15,16)13-6-5-8(14)9-2-1-7-17-9/h1-4,7-8,13-14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHNZBNWHHHHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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